molecular formula C7H11NO B1147475 cis-Hexahydro-cyclopenta[c]pyrrol-4-one CAS No. 130658-11-6

cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Cat. No.: B1147475
CAS No.: 130658-11-6
M. Wt: 125.16834
InChI Key:
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Description

cis-Hexahydro-cyclopenta[c]pyrrol-4-one: is a heterocyclic organic compound with the molecular formula C7H11NO It is characterized by a cyclopentane ring fused to a pyrrolidine ring, with a ketone functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method for synthesizing cis-Hexahydro-cyclopenta[c]pyrrol-4-one involves the cyclization of a suitable precursor. For example, starting from a cyclopentanone derivative, the compound can be synthesized through a series of steps involving amination and cyclization under controlled conditions.

    Hydrogenation: Another method involves the hydrogenation of a precursor compound, such as a cyclopentene derivative, in the presence of a suitable catalyst to form the desired this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Hexahydro-cyclopenta[c]pyrrol-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the cyclopentane ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: cis-Hexahydro-cyclopenta[c]pyrrol-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of cis-Hexahydro-cyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Hexahydro-cyclopenta[c]pyrrol-5-one: A similar compound with a ketone group at the 5-position instead of the 4-position.

    Hexahydro-cyclopenta[c]pyrrol-3-one: Another analog with the ketone group at the 3-position.

    Cyclopenta[c]pyrrol-4-one: A non-hydrogenated analog with a similar ring structure but different hydrogenation state.

Uniqueness: cis-Hexahydro-cyclopenta[c]pyrrol-4-one is unique due to its specific ring fusion and the position of the ketone group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-1-5-3-8-4-6(5)7/h5-6,8H,1-4H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJCOTZQTGPOSP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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